1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one
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Overview
Description
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone is a complex organic compound that features a unique structure combining an indane moiety with a methoxyphenyl group
Preparation Methods
The synthesis of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and 4-methoxyphenol.
Reaction Conditions: The indene derivative is first converted to its corresponding halide, which then undergoes a nucleophilic substitution reaction with 4-methoxyphenol in the presence of a base such as potassium carbonate.
Final Step: The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone can be compared with other similar compounds such as:
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: This compound shares the indane moiety but differs in the substituents attached to the phenyl ring.
2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride: This compound features an amine group instead of the ethanone moiety
The uniqueness of 1-(3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-methoxyphenyl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115898-73-2 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-[3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C18H18O3/c1-12(19)13-7-8-17(20-2)18(11-13)21-16-9-14-5-3-4-6-15(14)10-16/h3-8,11,16H,9-10H2,1-2H3 |
InChI Key |
YDTATDYYXUTOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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